![molecular formula C29H40N2O5S2 B13034505 n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)-n'-ethylsulfuric diamide CAS No. 263843-04-5](/img/structure/B13034505.png)
n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)-n'-ethylsulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-[[5,6-Dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl]thio]-5-(1,1-dimethylethyl)-2-methylphenyl]-N’-ethylsulfamide” is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a pyran ring, a sulfamide group, and several substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-[[5,6-Dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl]thio]-5-(1,1-dimethylethyl)-2-methylphenyl]-N’-ethylsulfamide” likely involves multiple steps, including the formation of the pyran ring, introduction of the thioether linkage, and attachment of the sulfamide group. Typical reaction conditions might include:
Formation of the pyran ring: This could involve cyclization reactions under acidic or basic conditions.
Thioether linkage: Thiolation reactions using thiol reagents and appropriate catalysts.
Sulfamide group: Sulfamidation reactions using sulfamide precursors and coupling agents.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
High-throughput screening: of reaction conditions.
Use of continuous flow reactors: to improve reaction efficiency.
Purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The thioether and sulfamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thioethers or sulfamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Pathways involved: Affecting biochemical pathways related to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-[[5,6-Dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl]thio]-5-(1,1-dimethylethyl)-2-methylphenyl]-N’-methylsulfamide
- **N-[4-[[5,6-Dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl]thio]-5-(1,1-dimethylethyl)-2-methylphenyl]-N’-propylsulfamide
Uniqueness
The unique combination of functional groups and substituents in “N-[4-[[5,6-Dihydro-4-hydroxy-6-(1-methylethyl)-2-oxo-6-(2-phenylethyl)-2H-pyran-3-yl]thio]-5-(1,1-dimethylethyl)-2-methylphenyl]-N’-ethylsulfamide” may confer specific properties such as enhanced binding affinity, stability, or reactivity compared to similar compounds.
Properties
CAS No. |
263843-04-5 |
|---|---|
Molecular Formula |
C29H40N2O5S2 |
Molecular Weight |
560.8 g/mol |
IUPAC Name |
5-[2-tert-butyl-4-(ethylsulfamoylamino)-5-methylphenyl]sulfanyl-4-hydroxy-2-(2-phenylethyl)-2-propan-2-yl-3H-pyran-6-one |
InChI |
InChI=1S/C29H40N2O5S2/c1-8-30-38(34,35)31-23-17-22(28(5,6)7)25(16-20(23)4)37-26-24(32)18-29(19(2)3,36-27(26)33)15-14-21-12-10-9-11-13-21/h9-13,16-17,19,30-32H,8,14-15,18H2,1-7H3 |
InChI Key |
ZQILZILEOFRSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)NC1=CC(=C(C=C1C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



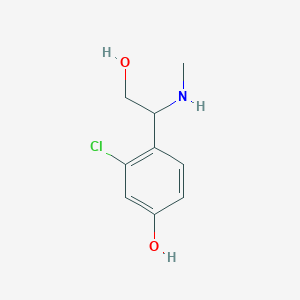
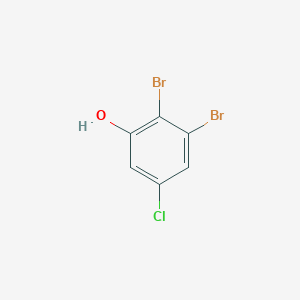
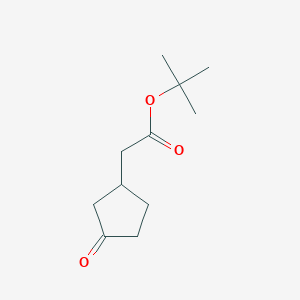


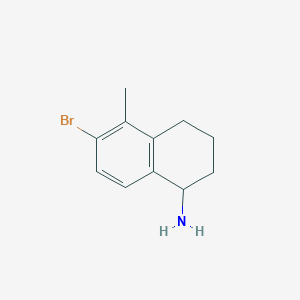
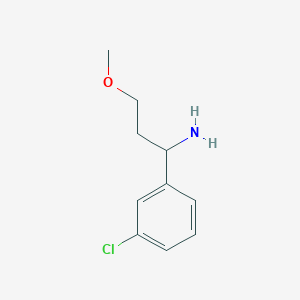
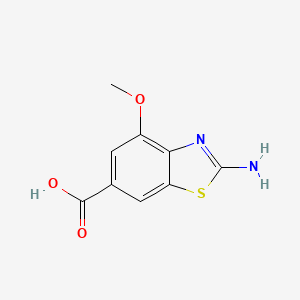
![(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B13034484.png)
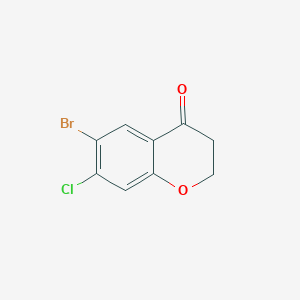

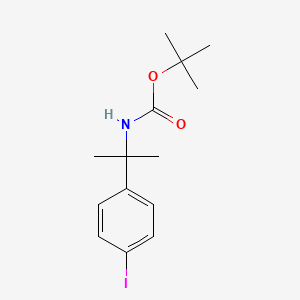
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate](/img/structure/B13034502.png)
